(2-chloro-4-fluorophenyl)methyl methanesulfonate
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Overview
Description
(2-chloro-4-fluorophenyl)methyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by the presence of a methanesulfonic acid esterified with a 2-chloro-4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-chloro-4-fluorobenzyl ester typically involves the esterification of methanesulfonic acid with 2-chloro-4-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for methanesulfonic acid 2-chloro-4-fluorobenzyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-fluorophenyl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the substitution of the methanesulfonate group.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methanesulfonic acid and 2-chloro-4-fluorobenzyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of methanesulfonic acid 2-chloro-4-fluorobenzyl ester include strong acids or bases for hydrolysis, nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of methanesulfonic acid 2-chloro-4-fluorobenzyl ester include methanesulfonic acid, 2-chloro-4-fluorobenzyl alcohol, and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
(2-chloro-4-fluorophenyl)methyl methanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be utilized in the development of pharmaceutical agents, particularly those requiring specific ester functionalities.
Materials Science: It is explored for its potential use in the modification of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of methanesulfonic acid 2-chloro-4-fluorobenzyl ester involves its reactivity as an ester. The ester bond can be cleaved under specific conditions, releasing the methanesulfonic acid and the 2-chloro-4-fluorobenzyl moiety. These fragments can then participate in further chemical reactions, depending on the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid 2-chlorobenzyl ester
- Methanesulfonic acid 4-fluorobenzyl ester
- Methanesulfonic acid 2,4-dichlorobenzyl ester
Uniqueness
(2-chloro-4-fluorophenyl)methyl methanesulfonate is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other methanesulfonates .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCSCSPBIGHMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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